molecular formula C10H7BrFNO B2381712 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole CAS No. 491876-00-7

4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole

Cat. No.: B2381712
CAS No.: 491876-00-7
M. Wt: 256.074
InChI Key: PJCAGUIADADNCS-UHFFFAOYSA-N
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Description

The compound “4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole” is an organic molecule that contains a bromine atom, a fluorine atom, a phenyl group (a ring of six carbon atoms, also known as a benzene ring), and an oxazole ring (a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom). The presence of these functional groups can influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the oxazole ring, which is aromatic and therefore contributes to the compound’s stability. The bromine and fluorine atoms are halogens and are likely to be involved in polar interactions. The phenyl group is also aromatic and can participate in pi stacking interactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the bromine and fluorine atoms, which are good leaving groups, and the oxazole and phenyl rings, which can participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms might increase the compound’s polarity and therefore its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Effects

  • Research on 1,2,4-triazole derivatives, including those related to 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole, has shown a wide spectrum of biological activity, particularly in antimicrobial and antifungal applications. This makes them candidates for further research and potential medical and veterinary applications (Ohloblina, Bushuieva, & Parchenko, 2022).

Synthesis and Physical Properties

  • Studies have focused on the concise synthesis of bioxazole isomers, including those related to the oxazole compound , highlighting their significance in the packing geometry and photophysical properties. These properties are essential for understanding their potential applications in various fields (Guo et al., 2020).

Pharmacokinetic Parameters

  • The pharmacokinetic parameters of drugs involving compounds like this compound have been a focus, with research indicating their bioavailability and effectiveness in specific medical applications (Unverferth et al., 1998).

Photophysical Properties

  • Oxazoles, including derivatives of this compound, have been studied for their high fluorescence quantum yields and solvent sensitivity, making them suitable as fluorescent probes (Ferreira et al., 2010).

Anticonvulsant Activity

  • Some studies have indicated the anticonvulsant activity of derivatives, with specific compounds showing considerable activity and low neurotoxicity. This suggests potential applications in neuropharmacology (Unverferth et al., 1998).

Antiproliferative Activity

  • Research into 2,4,5-trisubstituted oxazole derivatives has shown significant antiproliferative activity, which could have implications in cancer research and treatment (Liu et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also be involved in similar reactions.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound might interact with its targets through a similar mechanism. This involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Result of Action

Based on its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular level.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can affect the efficacy and stability of many chemical reactions, including suzuki–miyaura cross-coupling reactions .

Future Directions

The study of “4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole” could potentially contribute to various fields, such as medicinal chemistry or materials science, depending on its physical and chemical properties .

Properties

IUPAC Name

4-bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-6-9(11)10(13-14-6)7-2-4-8(12)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCAGUIADADNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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